

# An In-depth Technical Guide to Inpyrfluxam: Discovery, Development, and Mode of Action

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## Compound of Interest

Compound Name: *Inpyrfluxam*

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## A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

[December 17, 2025]

### Abstract

**Inpyrfluxam** is a novel, broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of **Inpyrfluxam**. It details its unique chemical structure, potent inhibitory action on the mitochondrial electron transport chain, and its efficacy against a wide range of economically important plant pathogens.[1][3] This document includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mode of action and experimental workflows.

### Introduction

**Inpyrfluxam**, also known as INDIFLIN™, is a pyrazolecarboxamide fungicide that has demonstrated robust activity against numerous phytopathogenic fungi.[4][5] It is particularly effective against Asian soybean rust (*Phakopsora pachyrhizi*), apple scab (*Venturia inaequalis*), and various other diseases affecting crops such as cereals, corn, peanuts, and sugar beets.[1][6][7] **Inpyrfluxam** possesses both preventive and curative properties, as well as translaminar activity, making it a versatile tool for integrated pest management programs.[1][3] Its

development addresses the growing concern of fungicide resistance to existing chemical classes.[3]

## Chemical Properties of Inpyrfluxam

**Inpyrfluxam** is chemically described as 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide.[2] It is a member of the indane and pyrazole chemical classes.[2] The molecule contains a single chiral center at the 3-position of the indane ring, with the (R)-enantiomer being the biologically active isomer.[1][5]

Property	Value
IUPAC Name	3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide
CAS Number	1352994-67-2
Molecular Formula	C <sub>18</sub> H <sub>21</sub> F <sub>2</sub> N <sub>3</sub> O
Molecular Weight	333.4 g/mol
Appearance	White powder
Solubility	Low water solubility; soluble in polar organic solvents, toluene, and ethanol; slightly soluble in aliphatic hydrocarbon solvents.

Table 1: Chemical and Physical Properties of **Inpyrfluxam**. [2][8]

## Discovery and Development History

The journey to the discovery of **Inpyrfluxam** began with Sumitomo Chemical's extensive research into SDHI fungicides, building upon their earlier work with compounds like furametpyr. [1] The development of a novel fungicide with high efficacy against Asian soybean rust, a devastating disease in major soybean-producing regions like Brazil, was a key driver. [1][3]

In 2008, an efficacy evaluation system for soybean rust was re-established, leading to the identification of a promising lead compound, designated "Compound A". [1] Through a process

of structural optimization, "Compound B" was synthesized, which was a racemic mixture. Subsequent research revealed that the fungicidal activity was primarily attributed to the (R)-enantiomer, which was then named **Inpyrfluxam**.<sup>[1]</sup> The (S)-enantiomer demonstrated significantly less efficacy.<sup>[1]</sup>

Pesticide registration applications for **Inpyrfluxam** were submitted in Brazil, Argentina, the United States, and Canada in 2017.<sup>[3]</sup> In Japan, a formulated product, KANAME® flowable, was launched in 2020.<sup>[1][3]</sup> The active ingredient is also marketed under various trade names, including Excalia™.<sup>[1][3]</sup>

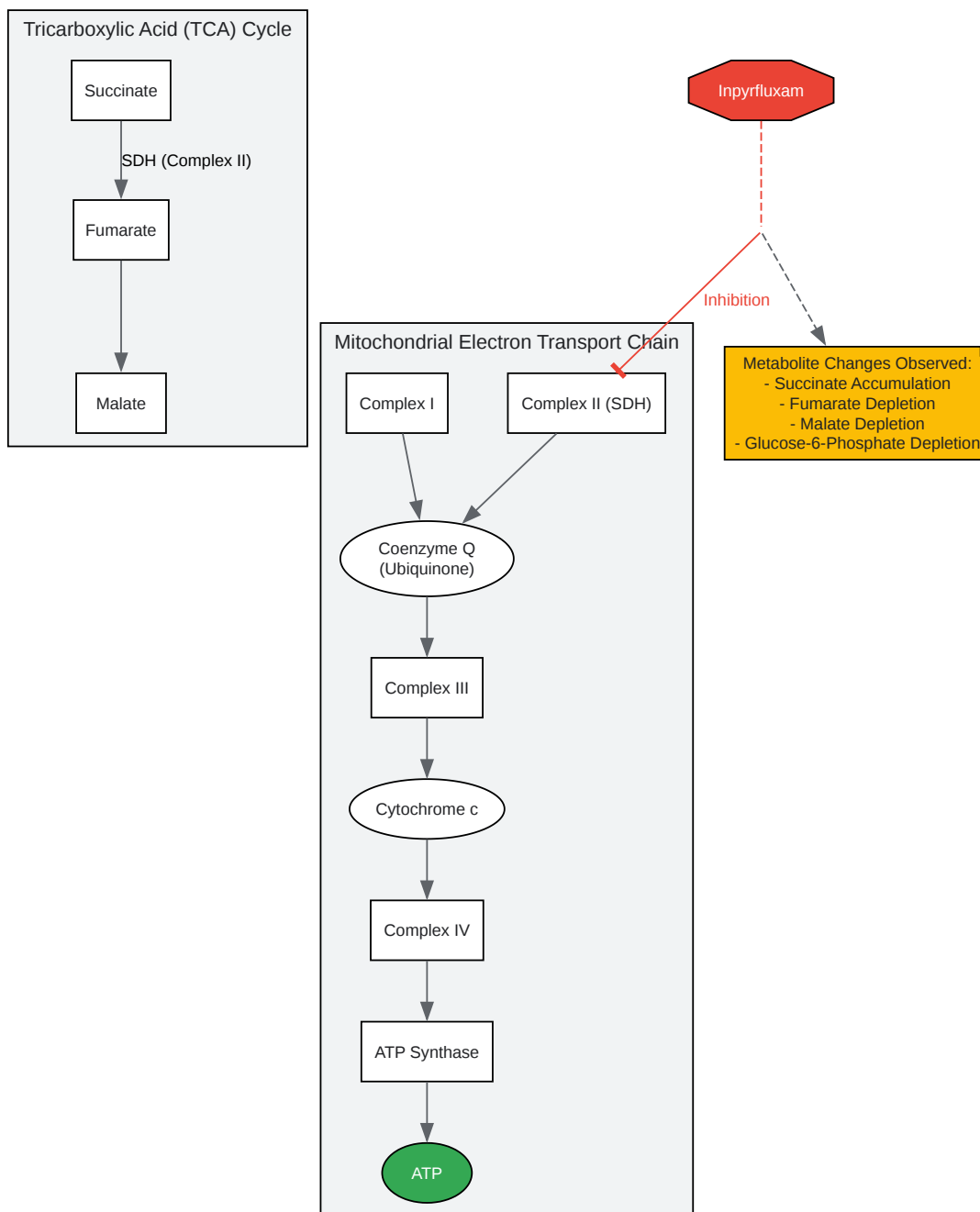
## Mode of Action: Inhibition of Succinate Dehydrogenase

**Inpyrfluxam**'s primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.<sup>[1][2]</sup><sup>[9]</sup> This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.<sup>[2]</sup>

By binding to the SDH enzyme, **Inpyrfluxam** blocks the electron flow from succinate to coenzyme Q (ubiquinone). This disruption of the mitochondrial respiratory chain inhibits ATP production, leading to a cessation of fungal growth and eventual cell death.<sup>[6]</sup>

## Signaling Pathway of Inpyrfluxam's Action

## Signaling Pathway of Inpyrfluxam's Action on Fungal Respiration

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Caption: **Inpyrfluxam** inhibits Complex II (SDH), disrupting the TCA cycle and electron transport chain.

## Fungicidal Activity

**Inpyrfluxam** exhibits a broad antifungal spectrum, with potent activity against species in the divisions Basidiomycota and Ascomycota (classes Dothideomycetes and Leotiomyces).<sup>[1][3]</sup>

## Quantitative Fungicidal Activity

The inhibitory effect of **Inpyrfluxam** on the target enzyme and its efficacy against key pathogens have been quantified in several studies.

Compound	SCR Assay IC50 (mg/L)	NADH Assay IC50 (mg/L)	Target Site
Inpyrfluxam	0.000057	> 3	Complex II
Benzovindiflupyr	0.00013	> 3	Complex II
Azoxystrobin	0.0033	0.0037	Complex III
Tolfenpyrad	> 3	0.074	Complex I

Table 2: In vitro inhibitory activity of **Inpyrfluxam** and other mitochondrial inhibitors against enzymes from *P. pachyrhizi*.<sup>[3]</sup>

Pathogen	Disease	Efficacy Type	Concentration (ppm)	Control (%)
Phakopsora pachyrhizi	Asian Soybean Rust	Preventive	0.16	100
Venturia inaequalis	Apple Scab	Preventive	100	100
Phakopsora pachyrhizi	Asian Soybean Rust	Curative	30 g ai/ha	100
Venturia inaequalis	Apple Scab	Curative	100	100
Venturia inaequalis	Apple Scab	Rainfastness	100	99

Table 3: Preventive, curative, and rainfastness efficacy of **Inpyrfluxam** against key fungal pathogens.[3]

Pathogen	Disease	Inpyrfluxam (%)	Penthiopyrad (%)	Kresoxim-methyl (%)	Untreated Control (%)
Venturia inaequalis	Apple Scab	2	4	-	11
Powdery Mildew	Apple Powdery Mildew	2	6	6	20

Table 4: Comparative efficacy of **Inpyrfluxam** in reducing disease severity on apples.[10][11]

## Experimental Protocols

The mode of action and efficacy of **Inpyrfluxam** have been substantiated through rigorous experimental evaluation.

## Enzymatic Assay for SDH Inhibition

To confirm **Inpyrfluxam**'s target site, its inhibitory effect on the mitochondrial electron transport system of *P. pachyrhizi* was examined.[3]

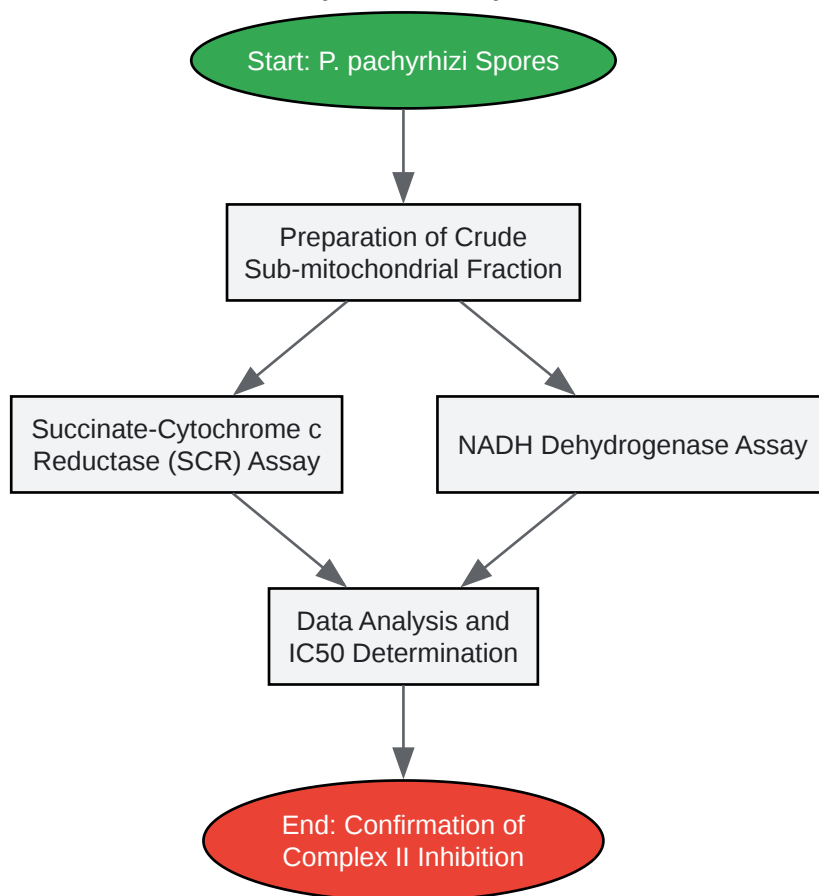
Objective: To measure the inhibitory activity of **Inpyrfluxam** on succinate-cytochrome c reductase (SCR) and NADH dehydrogenase.

Methodology:

- Preparation of Sub-mitochondrial Fraction:
  - Germinated spores of *P. pachyrhizi* were used as the source of mitochondria.
  - A crude sub-mitochondrial fraction was extracted from these spores through standard cell fractionation techniques involving homogenization and differential centrifugation.
- Succinate-Cytochrome c Reductase (SCR) Assay:
  - This assay measures the electron transfer from succinate to cytochrome c, which is mediated by Complex II and Complex III.
  - The reaction mixture contained the sub-mitochondrial fraction, succinate as the substrate, and oxidized cytochrome c.
  - The reduction of cytochrome c was monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
  - The assay was performed with a range of **Inpyrfluxam** concentrations to determine the IC50 value.
- NADH Dehydrogenase Assay:
  - This assay measures the electron transfer from NADH to Complex III via Complex I.
  - The reaction mixture contained the sub-mitochondrial fraction, NADH as the substrate, and an artificial electron acceptor.
  - The oxidation of NADH was monitored spectrophotometrically.

- This served as a control to ensure the specificity of **Inpyrfluxam**'s inhibitory action on Complex II.

#### Workflow for Enzymatic Assay of SDH Inhibition



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Caption: Experimental workflow for determining the inhibitory action of **Inpyrfluxam** on mitochondrial enzymes.

## Metabolome Analysis

To further investigate the physiological effects of **Inpyrfluxam** treatment, a metabolome analysis was conducted on *P. pachyrhizi*.<sup>[3]</sup>



Objective: To identify changes in the levels of key metabolites in *P. pachyrhizi* following treatment with **Inpyrfluxam**.

Methodology:

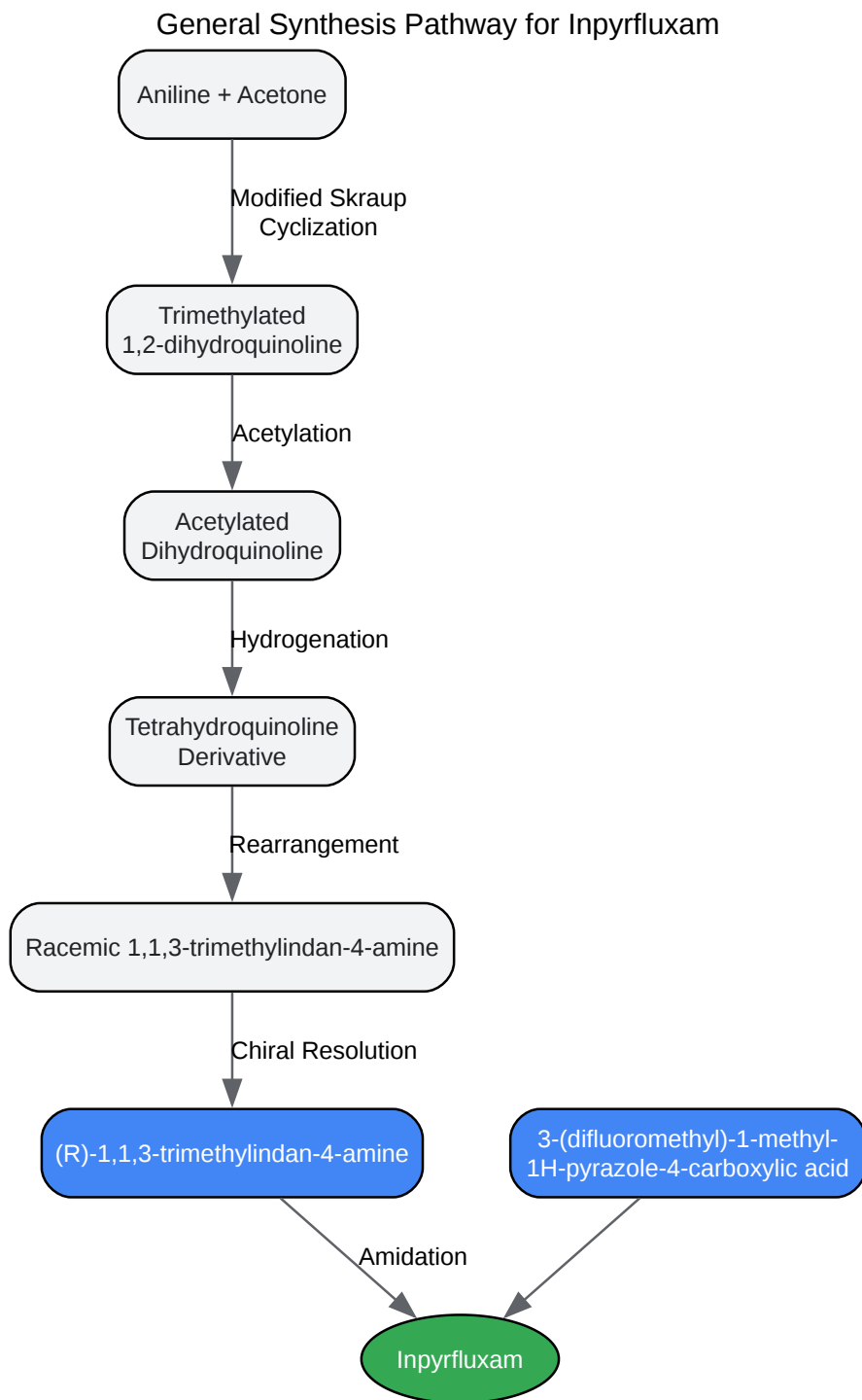
- Sample Preparation:
  - Germinated spores of *P. pachyrhizi* were treated with varying concentrations of **Inpyrfluxam**.
  - After one hour of treatment, hydrophilic metabolites were extracted from the germinated spores.
- Capillary Electrophoresis-Mass Spectrometry (CE-MS) Analysis:
  - The extracted fractions were analyzed using a CE-MS system (Agilent Technologies, Inc.).
  - Separations were carried out on a fused silica capillary (50  $\mu\text{m}$  id  $\times$  100 cm total length).
  - For cation analysis, 1 M formic acid was used as the electrolyte.
  - For anion analysis, 20 mM ammonium formate (pH 10.0) was used as the electrolyte.
  - Exact mass data were acquired at a rate of 1.5 cycles/s over a 50–1000  $m/z$  range.
- Data Analysis:
  - Statistical analysis was performed to identify metabolites with significant changes in abundance between treated and untreated samples.

The results of this analysis showed a dose-dependent increase in succinic acid and decreases in malic acid, fumaric acid, and glucose-6-phosphate, consistent with the inhibition of SDH.[3]

## Synthesis of Inpyrfluxam

The industrial-scale synthesis of **Inpyrfluxam** is a multi-step process. The key steps involve the synthesis of two main precursors: the optically active amine, (3R)-1,1,3-trimethylindan-4-amine, and the carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][5]

## Synthesis Pathway Overview



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Caption: A simplified overview of the multi-step synthesis of **Inpyrfluxam**.

Experimental Protocol Outline:

- Modified Skraup Cyclization: Aniline and acetone undergo a cyclization reaction, catalyzed by a lanthanide, to form a trimethylated 1,2-dihydroquinoline.[1][5]
- Acetylation: The ring nitrogen of the dihydroquinoline is acetylated.[5]
- Hydrogenation: The acetylated compound is hydrogenated, typically using a palladium on charcoal catalyst, to yield a tetrahydroquinoline derivative.[5]
- Rearrangement: Under acidic conditions, the tetrahydroquinoline derivative undergoes rearrangement to form 1,1,3-trimethylindan-4-amine as a racemic mixture.[5]
- Chiral Resolution: The racemic mixture is resolved to isolate the desired (R)-enantiomer.[5]
- Amidation: The (R)-enantiomer of the amine is then amidated with the acid chloride of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid to produce **Inpyrfluxam**. [5]

An effective manufacturing method for the optically active amine has been established, enabling the industrial-scale production of **Inpyrfluxam**. [1]

## Conclusion

**Inpyrfluxam** represents a significant advancement in the field of SDHI fungicides. Its discovery and development by Sumitomo Chemical have provided a powerful new tool for the management of critical fungal diseases in a variety of crops. Through its potent and specific inhibition of the fungal mitochondrial Complex II, **Inpyrfluxam** delivers excellent preventive and curative efficacy. The detailed understanding of its mode of action, supported by enzymatic and metabolomic studies, provides a solid foundation for its effective and sustainable use in agriculture. As research continues, **Inpyrfluxam** is poised to play a vital role in global food security by protecting crops from devastating fungal pathogens.

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